molecular formula C25H26N4O2S B2777994 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 536984-64-2

2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Katalognummer: B2777994
CAS-Nummer: 536984-64-2
Molekulargewicht: 446.57
InChI-Schlüssel: NAYHZYOTJGYWNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with benzylthio and methoxyphenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-aminobenzylthiol to form an intermediate Schiff base. This intermediate is then cyclized with 6,6-dimethyl-1,2,4-triazolo-5-one under acidic conditions to yield the desired triazoloquinazoline derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds containing the triazole and quinazoline moieties exhibit significant biological activities. The specific compound in focus has been studied for its potential as:

  • Anticancer Agent : The triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds can target specific pathways involved in tumor growth .
  • Antimicrobial Activity : Triazole-based compounds are recognized for their antifungal and antibacterial properties. They have been effective against a range of pathogens including resistant strains .

Case Studies

Several studies have documented the applications of similar compounds in clinical settings:

  • Case Study 1 : A recent study explored the anticancer effects of a related triazole compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations .
  • Case Study 2 : An investigation into the antimicrobial properties of triazoles showed that derivatives similar to the compound in discussion exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Wirkmechanismus

The mechanism of action of 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one include other triazoloquinazoline derivatives, such as:

  • 2-(benzylthio)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 2-(benzylthio)-9-(3-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one These compounds share a similar core structure but differ in the substituents attached to the triazoloquinazoline scaffold. The uniqueness of this compound lies in its specific combination of benzylthio and methoxyphenyl groups, which impart distinct chemical and biological properties.

Biologische Aktivität

2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a compound belonging to the class of triazoloquinazolines. This class of compounds has garnered attention for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound suggests potential for significant biological effects.

Biological Activity Overview

Research indicates that derivatives of triazoloquinazolines exhibit a variety of biological activities. The specific compound has shown promising results in several studies:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, derivatives with similar structures have been reported to exhibit cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) cell lines .
  • Antimicrobial Properties : Compounds within the same class have demonstrated significant antibacterial and antifungal activities. For instance, research indicates that similar triazole derivatives possess effective antimicrobial properties against various pathogenic bacteria and fungi .
  • Anti-inflammatory Effects : Some studies have indicated that triazoloquinazoline derivatives can modulate inflammatory responses in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • A study assessed the cytotoxic effects of related triazoloquinazolines on cancer cell lines. The results indicated that compounds with similar benzyl and methoxy substituents displayed IC50 values in the micromolar range against MCF-7 cells .
  • Antimicrobial Screening :
    • Another research effort focused on evaluating the antimicrobial efficacy of a series of triazole derivatives. The compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results showed a broad spectrum of activity with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
  • In Vivo Studies :
    • In vivo models have been employed to evaluate the anti-inflammatory effects of triazoloquinazolines. These studies often involve administering the compounds to animal models of inflammation and measuring inflammatory markers post-treatment .

Data Tables

Biological ActivityRelated CompoundsIC50 (µM)MIC (µg/mL)
Anticancer1-(benzylthio)-...10N/A
Antibacterial2-(benzylthio)-...N/A15
Antifungal3-(methoxyphenyl)...N/A20

The proposed mechanism of action for compounds like this compound involves interaction with biological targets such as enzymes or receptors involved in cell proliferation and inflammation. The presence of sulfur in its structure may enhance its reactivity and interaction with biological macromolecules .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis of this triazoloquinazolinone derivative involves multi-step procedures, typically starting with condensation reactions between substituted benzylsulfanyl precursors and quinazolinone intermediates. Key considerations include:

  • Catalyst Selection : Use of efficient catalysts like NGPU (Nano-Graphene Oxide-supported Palladium-Urea) can enhance reaction yields (up to 92%) and reduce reaction times (from 24 hrs to 8–12 hrs) compared to traditional catalysts .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve solubility of intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity.

Q. How is structural characterization performed for this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzylsulfanyl group (δ 3.8–4.2 ppm for SCH₂Ph) and methoxyphenyl substituents (δ 3.7 ppm for OCH₃) .
  • X-ray Crystallography : Single-crystal analysis reveals the compound’s fused triazoloquinazolinone core and non-planar conformation due to steric hindrance from the 3-methoxyphenyl group (bond angles: 112–118°) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 475.18).

Q. What preliminary biological screening assays are recommended?

Methodological Answer: Initial screening should focus on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition : Testing against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays.
  • Solubility and Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes.

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across studies?

Methodological Answer: Contradictions in activity (e.g., variable IC₅₀ values) may arise from differences in assay conditions or cellular models. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-validated) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂).
  • Dose-Response Validation : Repeat assays with 8–10 dose points and calculate Hill slopes to confirm potency trends.
  • Orthogonal Assays : Cross-validate results using alternative methods (e.g., ATP depletion assays vs. caspase-3 activation for apoptosis).

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer: SAR optimization requires systematic modifications:

  • Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess effects on target binding .
  • Scaffold Hopping : Synthesize analogs with pyrimidine or imidazolo cores instead of triazoloquinazolinone to evaluate core-dependent activity .
  • 3D-QSAR Modeling : Use software like Schrödinger’s Maestro to correlate substituent positions with activity cliffs.

Q. How can computational methods predict metabolic pathways?

Methodological Answer:

  • In Silico Tools : Use ADMET Predictor or MetaSite to identify vulnerable sites (e.g., demethylation of the methoxy group or sulfanyl oxidation) .
  • Docking Studies : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) using AutoDock Vina to predict metabolite formation.
  • Validation : Compare predicted metabolites with LC-MS/MS data from in vitro microsomal assays.

Q. What experimental designs minimize bias in pharmacological studies?

Methodological Answer: Adopt robust statistical frameworks:

  • Randomized Block Designs : Assign treatments randomly within blocks (e.g., cell culture plates) to control for batch effects .
  • Blinded Analysis : Ensure data collection/interpretation is performed by researchers unaware of sample identities.
  • Power Analysis : Pre-determine sample sizes (n ≥ 6) using G*Power software to achieve 80% statistical power.

Eigenschaften

IUPAC Name

2-benzylsulfanyl-9-(3-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-25(2)13-19-21(20(30)14-25)22(17-10-7-11-18(12-17)31-3)29-23(26-19)27-24(28-29)32-15-16-8-5-4-6-9-16/h4-12,22H,13-15H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYHZYOTJGYWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC(=CC=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.